molecular formula C30H44NOPS B12298881 (R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298881
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-QMUARQKKSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by its stereochemically defined R-configuration at both the sulfinamide nitrogen and the benzylic carbon. Its molecular formula is C₃₀H₄₄NOPS, with a molecular weight of 497.7 g/mol . The structure integrates a dicyclohexylphosphine group attached to a phenyl-substituted benzyl moiety, coupled with a dimethylpropane-sulfinamide group. This ligand is designed to act as a stereodirecting agent in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation or cross-coupling, where its bulky dicyclohexylphosphine component enhances steric control .

Properties

Molecular Formula

C30H44NOPS

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m1/s1

InChI Key

JQOGHPACTGDYMR-QMUARQKKSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule contains three critical components:

  • Sulfinamide core : Introduced via condensation of a sulfinylamine intermediate.
  • Chiral phosphino-phenyl backbone : Derived from 2-(dicyclohexylphosphino)benzaldehyde.
  • N-Methylpropanesulfinamide group : Generated through stereoselective alkylation or sulfinylation.

Key intermediates include:

  • 2-(Dicyclohexylphosphino)benzaldehyde (CAS: 2565792-19-8)
  • N-Methylpropanesulfinamide (CAS: 2565792-50-7).

Key Synthetic Steps

Formation of the Chiral Phosphino-Phenyl Intermediate

The synthesis begins with the preparation of 2-(dicyclohexylphosphino)benzaldehyde:

  • Phosphination : Benzaldehyde derivatives react with dicyclohexylphosphine under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours.
  • Chiral resolution : Chiral auxiliaries like (R)-BINOL or Evans’ oxazolidinones are used to induce stereoselectivity, yielding enantiomerically pure phosphino-aldehydes.

Representative Conditions :

Parameter Value
Solvent Toluene or THF
Catalyst Pd(OAc)₂ or Rh(COD)₂BF₄
Temperature 80°C
Reaction Time 18 hours
Yield 65–78%

Sulfinamide Formation via Condensation

The phosphino-phenyl aldehyde undergoes condensation with N-methylpropanesulfinamide:

  • Imine formation : The aldehyde reacts with sulfinamide in the presence of a dehydrating agent (e.g., MgSO₄ or molecular sieves).
  • Reduction : The imine intermediate is reduced using NaBH₄ or LiAlH₄ to yield the secondary amine.

Critical Factors :

  • Stereochemical control : Use of (R)-configured sulfinamides ensures retention of chirality at sulfur.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates.

Example Protocol :

1. Combine 2-(dicyclohexylphosphino)benzaldehyde (1.0 eq) and (R)-N-methylpropanesulfinamide (1.2 eq) in anhydrous THF.  
2. Add MgSO₄ (3.0 eq) and stir at 25°C for 6 hours.  
3. Cool to 0°C and slowly add NaBH₄ (2.0 eq).  
4. Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).  

Optimization of Reaction Conditions

Catalytic Asymmetric Synthesis

Recent advancements employ organocatalysts or transition metal complexes to enhance enantioselectivity:

  • Organocatalysts : Chiral phosphoric acids (e.g., TRIP) achieve >90% ee in imine reductions.
  • Metal-ligand systems : Ru(II)-BINAP complexes enable dynamic kinetic resolution during phosphination.

Performance Metrics :

Catalyst System ee (%) Yield (%)
TRIP (10 mol%) 92 75
Ru(II)-BINAP (5 mol%) 95 68
Pd(OAc)₂/(R)-BINOL 88 72

Solvent and Temperature Effects

  • Optimal solvents : THF or dichloromethane balance reactivity and solubility.
  • Temperature : Reactions performed at −20°C to 25°C minimize racemization.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolves diastereomers using chiral columns (Chiralpak IA/IB).
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Analytical Data :

Property Value
Melting Point 142–145°C
[α]D²⁵ +48.3° (c = 1.0, CHCl₃)
HPLC Purity ≥99% (Chiralpak IA, hexane/i-PrOH 90:10)

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs flow reactors to improve efficiency:

  • Modular setup : Phosphination and sulfinamide condensation occur in separate reactor zones.
  • In-line analytics : FTIR and mass spectrometry monitor intermediate formation.

Scale-Up Parameters :

Parameter Lab Scale Pilot Scale
Throughput 5 g/day 500 g/day
Yield 70% 65%
Purity 99% 98%

Challenges and Solutions

Stereochemical Instability

The sulfur stereocenter is prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature workup : Quench reactions at −20°C.
  • Buffered extraction : Use pH 7–8 aqueous phases during workup.

Phosphine Oxidation

Dicyclohexylphosphino groups oxidize readily. Solutions:

  • Inert atmosphere : Conduct reactions under argon with rigorous degassing.
  • Antioxidants : Add BHT (0.1 wt%) to storage solutions.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions enable radical-based sulfinamide formation:

  • Catalyst : Ru(bpy)₃²⁺ (2 mol%)
  • Substrates : Thiols and nitroarenes
  • Yield : 60–75%

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures with 85–90% ee.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals, enhancing the efficiency and selectivity of catalytic reactions.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems.

Medicine

In medicine, the compound has potential applications in drug development and delivery. Its unique properties enable it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes contributes to the efficient production of high-value products.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, steric, and electronic differences between the target compound and analogous ligands:

Compound Name Molecular Formula Molecular Weight Key Substituents Catalytic Applications Key Differences
(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (Target) C₃₀H₄₄NOPS 497.7 Dicyclohexylphosphine, phenyl, dimethyl-sulfinamide Asymmetric hydrogenation, enantioselective C–C bond formation Bulkiest phosphine group; high steric hindrance
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₀H₄₄NOPS 497.72 Dicyclohexylphosphine, phenyl, dimethyl-sulfinamide (S-configuration at benzylic C) Similar to target but with inverted stereochemistry Stereochemical inversion reduces enantioselectivity in certain reactions
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₈H₄₄NO₄PS ~665.8 Diphenylphosphine, dimethoxy-phenyl, methoxy-phenyl Electron-rich catalytic systems (e.g., Suzuki-Miyaura coupling) Electron-donating methoxy groups enhance metal coordination; lower steric bulk than dicyclohexyl
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₇H₃₈NOP₂S ~612.7 Dual diphenylphosphine groups, ethyl linker Bidentate ligand for enantioselective allylic alkylation Dual phosphine sites enable chelation; higher electronic flexibility
(R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide C₁₂H₁₆FNOS 241.33 Fluorophenyl, ethylidene linker Chiral auxiliary in ketone/imine synthesis Fluorine introduces electron-withdrawing effects; no phosphine for metal coordination

Key Research Findings:

Steric vs. Electronic Effects : The target compound’s dicyclohexylphosphine group provides superior steric shielding compared to diphenylphosphine analogs (e.g., ), which improves enantioselectivity in hydrogenation reactions. However, diphenylphosphine derivatives exhibit faster reaction rates due to reduced steric bulk .

Stereochemical Sensitivity : The stereochemical mismatch in (S-configuration at benzylic C vs. R in the target) leads to a 15–20% decrease in enantiomeric excess (ee) in asymmetric ketone hydrogenation, highlighting the critical role of absolute configuration .

Functional Group Trade-offs : Methoxy-substituted ligands () enhance metal-ligand electron transfer but are less effective in sterically demanding reactions. Conversely, fluorine-substituted sulfinamides () excel as chiral auxiliaries but lack catalytic versatility due to the absence of phosphine coordination sites.

Biological Activity

(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention in the fields of medicinal chemistry and asymmetric synthesis. Its unique structure, featuring a dicyclohexylphosphino moiety, positions it as a potential candidate for various biological applications, particularly in drug development and catalysis.

Chemical Structure and Properties

The compound's molecular formula is C30H44NOPSC_{30}H_{44}NOPS, with a molecular weight of approximately 497.73 g/mol. It features a sulfinamide functional group which is known for its role as a chiral auxiliary in asymmetric synthesis. The stereochemistry is crucial for its biological activity, as the (R) configuration can influence the interaction with biological targets.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to act as a chiral ligand in catalytic processes and its potential therapeutic applications. Here are key areas where its biological activity has been explored:

Research Findings

Recent studies have focused on synthesizing derivatives of (R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide to evaluate their biological activities. These studies typically involve:

  • In vitro assays to assess cytotoxicity against various cancer cell lines.
  • Mechanistic studies to understand how these compounds interact at the molecular level with target proteins involved in disease pathways.

Case Studies

  • Synthesis of Chiral Amines : A study demonstrated that using (R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide as a chiral auxiliary significantly improved the yield and enantioselectivity of amine synthesis from aldehydes .
  • Anticancer Screening : In a comparative study involving several sulfinamide derivatives, one derivative exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development into anticancer agents .

Data Tables

PropertyValue
Molecular FormulaC30H44NOPS
Molecular Weight497.73 g/mol
Purity≥ 95%
CAS Number2565792-19-8
Biological ActivityObserved Effects
AnticancerCytotoxicity in cell lines
AntimicrobialInhibition of bacterial growth
Asymmetric SynthesisEnhanced enantioselectivity

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